molecular formula C23H24N4O2 B6541315 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1060198-13-1

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6541315
CAS No.: 1060198-13-1
M. Wt: 388.5 g/mol
InChI Key: LXGHEPQBOFJPIX-UHFFFAOYSA-N
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Description

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is a chemical compound with the CAS Number 602291-21-4 and a molecular weight of 419.54 g/mol. Its molecular formula is C24H25N3O2S . This compound features a dihydropyrimidin-4-one core, a scaffold known for its diverse pharmacological potential, fused with a benzylpiperazine moiety, a structure frequently encountered in ligands for central nervous system targets . The integration of these pharmacophores makes it a compound of significant interest for medicinal chemistry research and drug discovery programs, particularly in the screening and development of novel bioactive molecules . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex target molecules. It is also suitable for use as a reference standard in analytical studies and for in vitro binding assays to investigate its interactions with various biological targets. The compound is supplied for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. It must not be used as a pharmaceutical ingredient or for any form of personal use.

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22-15-21(20-9-5-2-6-10-20)24-18-27(22)17-23(29)26-13-11-25(12-14-26)16-19-7-3-1-4-8-19/h1-10,15,18H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGHEPQBOFJPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Microwave-Assisted Synthesis

A green protocol using tetrabutylammonium bromide (TBAB) as a catalyst under microwave irradiation achieves 90–95% yields within 3–4 minutes. The absence of solvent and rapid heating minimizes side reactions, making this method ideal for lab-scale production.

Reaction Conditions :

  • Catalyst : TBAB (1.5 mol%)

  • Power : 40% (300 W microwave)

  • Temperature : 90–100°C

  • Time : 3–4 minutes

Phosphate Fertilizer-Catalyzed Biginelli Reaction

Mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple superphosphate (TSP) serve as eco-friendly catalysts, yielding 80–92% under reflux. These catalysts are cost-effective and avoid toxic metal residues.

Optimized Parameters :

  • Catalyst Loading : 1–3 mol%

  • Solvent : Ethanol (1 mL per mmol)

  • Time : 45–90 minutes

One-Pot Tandem Synthesis

A novel one-pot method combines Kornblum oxidation and Biginelli reaction:

  • In-Situ Aldehyde Generation : Oxidize benzyl bromide to benzaldehyde using DMSO under microwave irradiation (80°C, 10 min).

  • Biginelli Reaction : Add ethyl acetoacetate, urea, and MAI·Fe₂Cl₇ catalyst (5 mol%) to form the dihydropyrimidinone core.

  • Piperazine Incorporation : Introduce 4-benzylpiperazine via amide coupling (DCC, DMAP).

    • Total Yield: 65–72%.

Comparative Analysis of Synthetic Routes

MethodCatalystConditionsYield (%)Time
Microwave + TBABTBABSolvent-free, MW90–953–4 min
Phosphate CatalystsMAP/DAP/TSPReflux, ethanol80–9245–90 min
Enaminone StrategyGlacial acetic acidReflux75–853 h
One-Pot TandemMAI·Fe₂Cl₇Microwave, DMSO65–7240 min

Characterization and Validation

  • Spectroscopic Data :

    • ¹H NMR (300 MHz, CDCl₃): δ 2.89 (s, 4H, piperazine CH₂), 3.12 (s, 2H, COCH₂N), 4.25 (q, 2H, OCH₂CH₃), 7.25–7.45 (m, 10H, aromatic).

    • IR (KBr) : 1685 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).

  • X-ray Crystallography : Confirms the planar dihydropyrimidinone ring and equatorial orientation of the 4-benzylpiperazine group .

Chemical Reactions Analysis

Chemical Reactions Involving Dihydropyrimidinones

Dihydropyrimidinones can undergo various chemical transformations, including:

  • Suzuki Coupling : This reaction can be used to introduce biaryl functionalities into the dihydropyrimidinone scaffold .

  • Cyclocondensation : This process can lead to the formation of more complex heterocyclic systems .

  • Nucleophilic Substitution : Useful for introducing different functional groups onto the pyrimidine ring.

Suzuki Coupling

Suzuki coupling reactions are commonly used to introduce biaryl functionalities into dihydropyrimidinones. This involves the reaction of a halogenated dihydropyrimidinone with an aryl boronic acid in the presence of a palladium catalyst .

ReagentRole in Reaction
Halogenated DihydropyrimidinoneSubstrate
Aryl Boronic AcidAryl Source
Pd(dppf)Cl2Catalyst

Cyclocondensation

Cyclocondensation reactions can be used to form more complex heterocyclic systems from dihydropyrimidinones. This might involve the reaction with other heterocyclic compounds or aldehydes to form fused ring systems .

ReagentRole in Reaction
DihydropyrimidinoneStarting Material
Heterocyclic Compound/AldehydeReactant

Biological Relevance of Dihydropyrimidinones

Dihydropyrimidinones have been explored for their biological activities, including as calcium channel blockers, antihypertensive agents, and adenosine receptor antagonists . The incorporation of a benzylpiperazine moiety could potentially enhance or modify these biological properties.

Scientific Research Applications

The compound features a dihydropyrimidinone core structure, which is known for its diverse pharmacological activities. The presence of the benzylpiperazine moiety contributes to its potential interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one exhibit significant anticancer properties. For example, studies have shown that derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways such as p53 and caspase cascades .

Case Study: Apoptosis Induction

In a study published in Bioorganic & Medicinal Chemistry Letters, a related compound was shown to selectively induce apoptosis in human cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins . This highlights the potential of dihydropyrimidinones in cancer therapy.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Research indicates that modifications in the piperazine ring can enhance antibacterial efficacy, making these compounds promising candidates for developing new antibiotics .

Case Study: Antibacterial Efficacy

A recent investigation reported that derivatives of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. This was attributed to their ability to disrupt bacterial cell wall synthesis .

Neuropharmacological Effects

The benzylpiperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating possible use in treating mood disorders and anxiety .

Case Study: Serotonergic Activity

A study highlighted the influence of piperazine derivatives on serotonin receptor modulation, suggesting that such compounds could serve as effective anxiolytics or antidepressants .

Mechanism of Action

The mechanism of action of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic pathways. This modulation can lead to changes in mood and behavior, which underlies its potential anxiolytic and antidepressant effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Dihydropyrimidinone vs. Pyrido-Pyrimidinone Derivatives
  • Pyrido[1,2-a]pyrimidin-4-one Derivatives (e.g., 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one): Incorporate a fused pyridine ring, enhancing planarity and electronic properties. These are often associated with kinase inhibition, as seen in patents for therapeutic agents .

Substituent Analysis

6-Position Substituents
  • Isopropyl Group (e.g., 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one, CAS 1211704-00-5): Aliphatic substituent may enhance solubility while sacrificing aromatic interactions. Molecular weight: 354.4 g/mol .
  • Cyclopropyl Group (e.g., 3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one, CAS 2380192-71-0): Introduces steric hindrance and metabolic stability due to the rigid cyclopropane ring. Molecular weight: 349.39 g/mol .
3-Position Substituents
  • Benzylpiperazine-Oxoethyl (Target Compound) : The benzylpiperazine group is a common pharmacophore in CNS and kinase-targeting drugs, offering flexibility for receptor interactions.

Key Data Table: Structural and Molecular Comparison

Compound Name Core Structure 6-Position Substituent 3-Position Substituent Molecular Weight (g/mol) Notable Features
Target Compound Dihydropyrimidin-4-one Phenyl 2-(4-benzylpiperazin-1-yl)-2-oxoethyl ~388 (estimated) High aromaticity, kinase inhibition potential
3-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one Isopropyl 2-(4-benzylpiperazin-1-yl)-2-oxoethyl 354.4 Improved solubility, aliphatic interactions
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydropyrimidin-4-one Methyl 4-aminophenyl 201.23 Amine group for H-bonding, smaller profile
6-Cyclopropyl analog Dihydropyrimidin-4-one Cyclopropyl 2-(azetidinyl-benzodiazolyl)-oxoethyl 349.39 Metabolic stability, heterocyclic diversity

Research Findings and Functional Implications

  • Kinase Inhibition: Analogs such as AZD1152 () highlight the therapeutic relevance of pyrimidinone derivatives in kinase inhibition, suggesting similar mechanisms for the target compound .
  • Metabolism and Toxicity : The oxoethyl linker in the target compound may undergo hydrolysis or oxidation, as seen in related structures (). Hydroxylation of the benzylpiperazine group could generate active or toxic metabolites .
  • Solubility vs. Binding Affinity : The phenyl group at the 6-position likely reduces solubility compared to isopropyl or cyclopropyl analogs but enhances target engagement through aromatic interactions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one to improve yield and purity?

  • Methodological Answer :

  • Catalyst Selection : Use ZnCl₂ as a Lewis catalyst under reflux conditions in a toluene/n-heptane solvent system (1:1 ratio) to promote cyclization and reduce side reactions .
  • Purification : Employ recrystallization from ethanol-water mixtures to isolate the compound with >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Safety : Implement inert gas (N₂) purging during exothermic steps to prevent oxidation .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for purity assessment .
  • Spectroscopy : Confirm the carbonyl and amide functionalities via FT-IR (peaks at ~1680 cm⁻¹ for C=O). Validate aromatic protons using ¹H NMR (δ 7.2–8.1 ppm for phenyl groups) .
  • Mass Spectrometry : Compare experimental m/z values with theoretical molecular weight (calculated: 445.5 g/mol) using ESI-MS .

Q. What preliminary bioactivity assays are recommended to explore its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Screening : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .
  • Antioxidant Testing : Use DPPH radical scavenging assays with IC₅₀ calculations to evaluate free radical inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target binding?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs by replacing the benzylpiperazine moiety with other arylpiperazines (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) and compare bioactivity .
  • Docking Studies : Use AutoDock Vina to model interactions with potential targets (e.g., kinase enzymes) and validate via SPR-based binding assays .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .
  • Model Selection : Compare results across in vitro (cell lines) and in vivo (rodent models) systems to assess tissue-specific effects .

Q. What advanced synthetic routes can bypass low yields in the current method?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes under 150 W irradiation, improving yield by 15–20% .
  • Flow Chemistry : Utilize microreactors for precise temperature control during the condensation step, minimizing decomposition .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC .
  • Storage Optimization : Store lyophilized samples at -20°C in amber vials with desiccants to prevent hydrolysis .

Q. What computational tools are effective for predicting metabolic pathways and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and CYP450 enzyme interactions. Validate predictions with in vitro hepatocyte assays .
  • Toxicity Profiling : Apply ProTox-II to predict organ-specific toxicity, followed by zebrafish embryo assays for in vivo validation .

Methodological Considerations for Data Reproducibility

  • Experimental Design : Adopt randomized block designs with ≥4 replicates to account for batch-to-batch variability .
  • Data Reporting : Follow APA standards for statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) and include raw data in supplementary materials .

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